molecular formula C11H18N4O B6647527 N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

Numéro de catalogue B6647527
Poids moléculaire: 222.29 g/mol
Clé InChI: HYSDSVZZNLKUTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets specific enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells, making it a promising candidate for the development of new cancer therapies. In

Applications De Recherche Scientifique

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and pathways play important roles in the development and progression of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mécanisme D'action

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide exerts its anti-cancer effects by selectively inhibiting the activity of BTK, ITK, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells in response to antigens. JAK3 is a member of the Janus kinase family, which is involved in cytokine signaling and plays a role in the development and progression of various types of cancer. By inhibiting these enzymes and pathways, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide can induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide have been extensively studied in preclinical models and clinical trials. In preclinical studies, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. In clinical trials, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has demonstrated promising results in patients with relapsed or refractory lymphoma and leukemia, with manageable side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide for lab experiments is its high selectivity and potency. It has been shown to selectively inhibit the activity of BTK, ITK, and JAK3, with minimal off-target effects. This makes it a valuable tool for studying the role of these enzymes and pathways in cancer development and progression. However, one of the limitations of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Orientations Futures

There are several future directions for the development and application of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. One potential direction is the combination of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance. Another direction is the exploration of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide in other types of cancer, such as solid tumors, where BTK, ITK, and JAK3 are also involved in cancer development and progression. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, as well as its optimal dosing and scheduling in different patient populations.

Méthodes De Synthèse

The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction between tert-butylamine and 2-chloropyrazine, which results in the formation of N-tert-butyl-2-pyrazinylamine. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.

Propriétés

IUPAC Name

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(10(16)15-11(2,3)4)14-9-7-12-5-6-13-9/h5-8H,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDSVZZNLKUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.